molecular formula C22H46O3Si B082764 Methyl 12-trimethylsilyloxyoctadecanoate CAS No. 15075-70-4

Methyl 12-trimethylsilyloxyoctadecanoate

Cat. No.: B082764
CAS No.: 15075-70-4
M. Wt: 386.7 g/mol
InChI Key: WBWFOZDCBKQZRY-UHFFFAOYSA-N
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Description

Methyl 12-trimethylsilyloxyoctadecanoate is a silyl-protected fatty acid ester characterized by a trimethylsilyl (TMS) ether group at the 12th carbon of an octadecanoic acid (C18) backbone. This compound is typically synthesized via silylation reactions, where a hydroxyl group in the precursor (e.g., methyl 12-hydroxyoctadecanoate) is replaced with a TMS group using reagents like trimethylsilyl chloride . The TMS group enhances lipophilicity and stabilizes the molecule against nucleophilic attack, making it valuable in organic synthesis as a protected intermediate .

Properties

CAS No.

15075-70-4

Molecular Formula

C22H46O3Si

Molecular Weight

386.7 g/mol

IUPAC Name

methyl 12-trimethylsilyloxyoctadecanoate

InChI

InChI=1S/C22H46O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h21H,6-20H2,1-5H3

InChI Key

WBWFOZDCBKQZRY-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C

Synonyms

12-(Trimethylsilyloxy)octadecanoic acid methyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester typically involves the following steps:

    Hydroxylation: Octadecanoic acid is hydroxylated at the 12th carbon to form 12-hydroxyoctadecanoic acid.

    Silylation: The hydroxyl group at the 12th carbon is then silylated using trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine to form 12-[(trimethylsilyl)oxy]octadecanoic acid.

    Esterification: The carboxyl group of the silylated compound is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 12-trimethylsilyloxyoctadecanoate can undergo oxidation reactions, particularly at the silyl ether group.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like halides or other silylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 12-trimethylsilyloxyoctadecanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other silylated compounds.

    Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with biological membranes and enzymes. The trimethylsilyl group enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers and affect membrane fluidity. It can also interact with enzymes involved in lipid metabolism, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Methyl 12-Hydroxyoctadecanoate (CAS 141-23-1)

Molecular Formula : C₁₉H₃₈O₃
Molecular Weight : 314.5 g/mol
Functional Group : Hydroxyl (-OH) at C12, methyl ester (-COOCH₃)
Physical State : Solid at room temperature
Applications :

  • Used in analytical method development, quality control, and commercial production of pharmaceuticals .
  • Acts as a reference standard in lipid research due to its defined structure .

Key Differences :

  • The hydroxyl group in methyl 12-hydroxyoctadecanoate increases polarity and reactivity compared to the TMS-protected derivative.
  • Methyl 12-trimethylsilyloxyoctadecanoate is more lipophilic and stable under basic or nucleophilic conditions, making it preferable in multi-step syntheses .

Methyl 12-Methyltridecanoate (CAS 5129-58-8)

Molecular Formula : C₁₅H₃₀O₂
Molecular Weight : 242.4 g/mol
Functional Group : Methyl branch at C12, methyl ester (-COOCH₃)
Physical State : Likely liquid (inferred from shorter chain length)
Applications :

  • Used in surfactants and lubricants due to its branched structure .

Key Differences :

  • Shorter carbon chain (C15 vs. C18) reduces molecular weight and alters solubility.
  • Lack of a hydroxyl or silyl group limits its utility in synthetic protection strategies.

Methyl 17-Methyloctadecanoate (CAS 55124-97-5)

Molecular Formula : C₂₀H₄₀O₂
Molecular Weight : 312.5 g/mol
Functional Group : Methyl branch at C17, methyl ester (-COOCH₃)
Applications :

  • Potential use in specialty chemicals or polymer additives due to its branching .

Key Differences :

  • Branching at C17 vs. functionalization at C12 results in distinct physical properties (e.g., melting point).
  • The absence of a hydroxyl or silyl group limits its role as a synthetic intermediate.

2-Hydroxyethyl 12-Hydroxyoctadecanoate (CAS 102725-12-2)

Molecular Formula: C₂₀H₄₀O₄ Molecular Weight: 356.5 g/mol Functional Group: Two hydroxyl groups (C12 and C2-ethanol), ester linkage Applications:

  • Likely used in cosmetics or emulsifiers due to its diol structure .

Key Differences :

  • Additional hydroxyl group increases hydrophilicity and reactivity compared to the TMS derivative.
  • The ethanol moiety introduces hydrogen-bonding capacity, altering solubility and formulation compatibility.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) Physical State Key Applications
This compound* C₂₁H₄₄O₃Si ~372.7 TMS ether, methyl ester Liquid Synthetic intermediate
Methyl 12-Hydroxyoctadecanoate C₁₉H₃₈O₃ 314.5 Hydroxyl, methyl ester Solid Pharmaceuticals, lipid research
Methyl 12-Methyltridecanoate C₁₅H₃₀O₂ 242.4 Methyl branch, methyl ester Liquid Surfactants, lubricants
Methyl 17-Methyloctadecanoate C₂₀H₄₀O₂ 312.5 Methyl branch, methyl ester Liquid Specialty chemicals
2-Hydroxyethyl 12-Hydroxyoctadecanoate C₂₀H₄₀O₄ 356.5 Diol, ester Solid/Liquid Cosmetics, emulsifiers

*Inferred properties based on silylation chemistry and analogous compounds.

Research Findings and Trends

Functional Group Impact :

  • Silyl ethers (e.g., TMS) enhance stability and lipophilicity, making them ideal for protecting hydroxyl groups during synthesis .
  • Hydroxyl groups increase polarity and reactivity, favoring applications in analytical standards .

Chain Length and Branching :

  • Longer chains (C18) improve thermal stability, while branching (e.g., C12 or C17 methyl groups) lowers melting points and enhances fluidity .

Regulatory Considerations :

  • Esters with similar functional groups (e.g., hydroxyl, silyl ether) may be grouped for safety assessments under regulatory frameworks like REACH .

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